N-[(2,3-difluorophenyl)methyl]oxan-4-amine
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Overview
Description
N-[(2,3-difluorophenyl)methyl]oxan-4-amine is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxan-4-amine structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The difluorophenyl group is known for its ability to enhance the biological activity and stability of molecules, making this compound a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]oxan-4-amine typically involves the introduction of the difluorophenyl group to the oxan-4-amine structure through various chemical reactions. One common method involves the use of difluoromethylation reagents to introduce the difluorophenyl group. This process can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-difluorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives of this compound .
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]oxan-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[(2,3-difluorophenyl)methyl]oxan-4-amine exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to these targets, which may include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved in these mechanisms are often complex and may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2,3-difluorophenyl)methyl]oxan-4-amine include other difluoromethylated compounds such as:
- N-[(2,4-difluorophenyl)methyl]oxan-4-amine
- N-[(2,5-difluorophenyl)methyl]oxan-4-amine
- N-[(3,4-difluorophenyl)methyl]oxan-4-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific difluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atoms on the phenyl ring can affect the compound’s electronic properties and its interaction with molecular targets, making it unique in its applications and effects .
Properties
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-3-1-2-9(12(11)14)8-15-10-4-6-16-7-5-10/h1-3,10,15H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHAELFWBVPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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